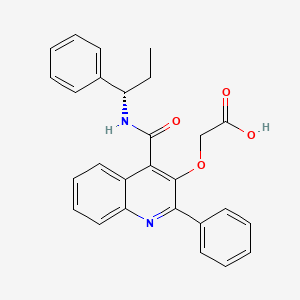
SB 235375
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 235375: is a potent and selective antagonist of the human neurokinin-3 receptor. This compound was designed by optimizing the structure of 2-phenyl-4-quinolinecarboxylic acid amide. It displays high affinity for the neurokinin-3 receptor, with significantly higher binding affinities than neurokinin-2 and neurokinin-1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 235375 involves the Pfitzinger reaction of isatin with 2-methoxyacetophenone in ethanolic potassium hydroxide at 80°C. This reaction yields quinolinecarboxylic acid, which is then subjected to methyl ether cleavage using concentrated hydroiodic acid to provide 3-hydroxy-2-phenylquinoline-4-carboxylic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions: SB 235375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
SB 235375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the neurokinin-3 receptor and its role in various biochemical pathways.
Biology: Employed in studies to understand the physiological and pathological roles of neurokinin-3 receptors in different tissues.
Mechanism of Action
SB 235375 exerts its effects by selectively binding to and antagonizing the human neurokinin-3 receptor. This receptor is involved in various physiological processes, including the regulation of smooth muscle contraction and neurotransmitter release. By blocking the neurokinin-3 receptor, this compound inhibits neurokinin B-induced calcium mobilization and contraction responses .
Comparison with Similar Compounds
SB 223412: Another selective antagonist of the neurokinin-3 receptor with a similar structure and mechanism of action.
Neurokinin B: An endogenous peptide agonist that preferentially activates the neurokinin-3 receptor.
Senktide: A synthetic peptide analogue that more potently activates the neurokinin-3 receptor than neurokinin B and substance P.
Uniqueness: SB 235375 is unique due to its high selectivity and potency for the neurokinin-3 receptor, as well as its low central nervous system penetration. This makes it an ideal tool compound for studying peripheral neurokinin-3 receptor functions without significant central nervous system effects .
Properties
CAS No. |
224961-34-6 |
|---|---|
Molecular Formula |
C27H24N2O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1 |
InChI Key |
RJIWGNBRTQFKBW-NRFANRHFSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


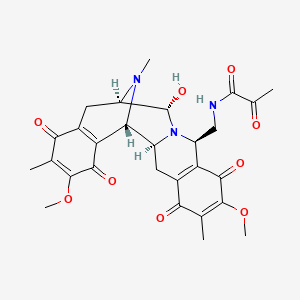
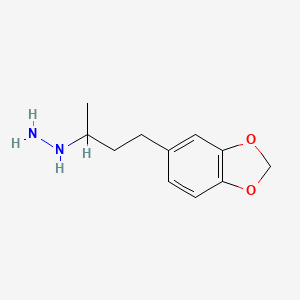
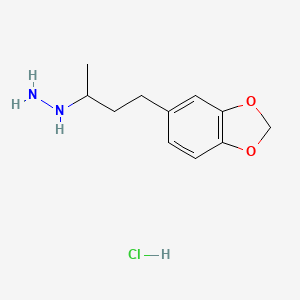
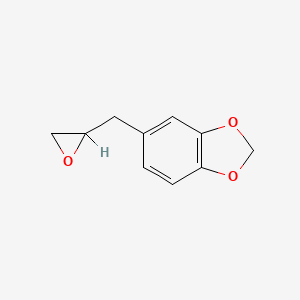
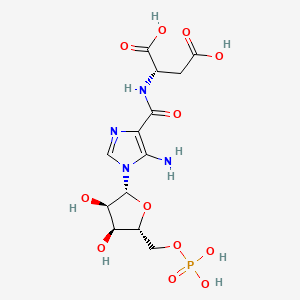
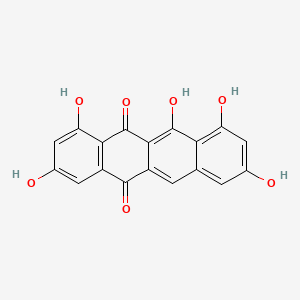

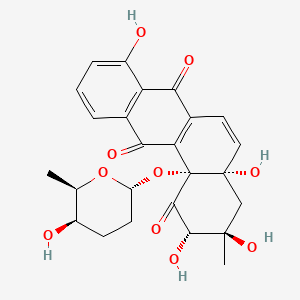

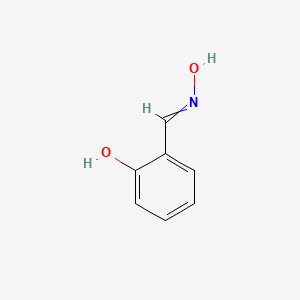


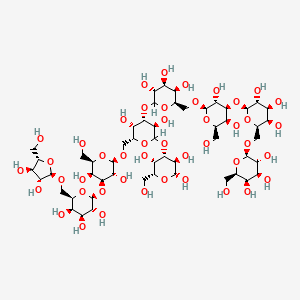
![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)
